Heptadecylcyclohexane: A Comprehensive Technical Guide to its Physicochemical Properties and Experimental Determination
Heptadecylcyclohexane: A Comprehensive Technical Guide to its Physicochemical Properties and Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecylcyclohexane, a long-chain alkyl-substituted cycloalkane, represents a class of molecules with significant implications in various scientific domains, from materials science to pharmaceuticals. Its unique combination of a flexible, lipophilic alkyl chain and a conformationally rigid cyclohexane ring imparts distinct physicochemical properties that are of considerable interest to researchers. In the context of drug development, the cyclohexane moiety is a well-established bioisostere for phenyl groups, offering a three-dimensional scaffold that can enhance binding affinity to biological targets. The long alkyl chain, in turn, can modulate properties such as membrane permeability and solubility, making heptadecylcyclohexane and its derivatives intriguing candidates for exploration in medicinal chemistry and drug delivery systems.[1]
This technical guide provides an in-depth exploration of the melting and boiling points of heptadecylcyclohexane, grounded in established experimental methodologies and theoretical principles. It is designed to be a valuable resource for scientists and researchers, offering not only critical data but also the scientific rationale behind the experimental determination of these fundamental properties.
Physicochemical Properties of Heptadecylcyclohexane
The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. Heptadecylcyclohexane, with its large nonpolar surface area, is predominantly influenced by van der Waals forces. The long heptadecyl chain allows for significant London dispersion forces, while the cyclohexane ring introduces a degree of rigidity.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₆ | PubChem[2] |
| Molecular Weight | 322.62 g/mol | TCI America |
| CAS Number | 19781-73-8 | TCI America |
| Melting Point | 35.0 - 37.0 °C | TCI America |
| Boiling Point | 397 °C (at 760 mmHg) | TCI America |
| Appearance | White to almost white powder to crystal | TCI America |
Molecular Structure and its Influence on Physical Properties
The melting and boiling points of heptadecylcyclohexane are a direct consequence of its molecular architecture. The long, linear heptadecyl chain can pack efficiently in the solid state, leading to a relatively sharp melting point for a long-chain hydrocarbon. The cyclohexane ring, with its chair and boat conformations, introduces a non-planar element that can influence crystal packing.
Caption: Interplay of molecular features governing the physical properties of heptadecylcyclohexane.
Synthesis of Heptadecylcyclohexane: A Plausible Route
Step 1: Friedel-Crafts Acylation of Benzene with Heptadecanoyl Chloride
This reaction introduces the 17-carbon acyl chain onto the benzene ring.
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Reactants: Benzene, Heptadecanoyl Chloride, and a Lewis acid catalyst (e.g., anhydrous Aluminum Chloride, AlCl₃).
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Mechanism: The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction.[3][4] The reaction is typically carried out in an inert solvent and may require heating to proceed to completion.[5]
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Work-up: The reaction mixture is quenched with water to decompose the aluminum chloride complex and the organic product is extracted, washed, and purified.[6][7]
Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone
The carbonyl group of the resulting heptadecanoylbenzene is reduced to a methylene group.
-
Clemmensen Reduction: This method employs amalgamated zinc and hydrochloric acid. It is suitable for substrates that are stable to strong acidic conditions.
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Wolff-Kishner Reduction: This alternative uses hydrazine hydrate and a strong base (e.g., potassium hydroxide) at high temperatures, and is suitable for compounds that are sensitive to acid.
Step 3: Catalytic Hydrogenation of the Aromatic Ring
The final step involves the saturation of the benzene ring to yield heptadecylcyclohexane.
-
Catalyst: A heterogeneous catalyst such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) is typically used.
-
Conditions: The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature. The specific conditions will depend on the catalyst and the substrate.
Caption: A plausible synthetic workflow for the preparation of heptadecylcyclohexane.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment.
Melting Point Determination
The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry heptadecylcyclohexane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature sensor.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is the melting point of the sample.
Interpretation of Results:
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Sharp Melting Point: A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.
-
Broad Melting Point Range: Impurities tend to depress and broaden the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Protocol: Distillation Method for Boiling Point Determination
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Apparatus Setup: A small quantity of heptadecylcyclohexane is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Heating: The liquid is heated gently. The use of boiling chips is recommended to ensure smooth boiling.
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Observation: The temperature is recorded when the liquid is boiling steadily and a ring of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at the measured atmospheric pressure.
Pressure Correction:
The boiling point is highly dependent on the atmospheric pressure. For high-boiling compounds like heptadecylcyclohexane, it is often determined at reduced pressure to prevent decomposition. The observed boiling point can be corrected to the normal boiling point (at 760 mmHg) using a nomograph or the Clausius-Clapeyron equation.
Caption: Standard experimental workflows for determining melting and boiling points.
Applications and Relevance in Research and Drug Development
The long alkyl chain of heptadecylcyclohexane makes it a highly lipophilic molecule. This property is particularly relevant in the following areas:
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Drug Delivery: Long-chain lipids and hydrocarbons are integral components of various drug delivery systems, such as lipid nanoparticles and emulsions.[1] The physicochemical properties of heptadecylcyclohexane could be leveraged in the design of novel drug carriers for hydrophobic therapeutic agents.
-
Membrane Biophysics: As a structural analog of lipids, heptadecylcyclohexane can be used as a model compound to study interactions within biological membranes.
-
Material Science: Long-chain alkanes are known to exhibit complex phase behavior, including the formation of liquid crystals. The phase transitions of heptadecylcyclohexane could be of interest in the development of phase-change materials for thermal energy storage.
The cyclohexane ring, as a bioisostere of the phenyl group, offers several advantages in drug design:
-
Improved Metabolic Stability: The saturated cyclohexane ring is generally more resistant to metabolic oxidation compared to an aromatic ring.
-
Enhanced Lipophilicity: The replacement of a flat aromatic ring with a three-dimensional cyclohexane ring can increase lipophilicity, potentially improving membrane permeability.
-
Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can help to lock a molecule into a bioactive conformation, leading to increased potency and selectivity.[1]
Conclusion
Heptadecylcyclohexane is a molecule whose physicochemical properties are a direct reflection of its unique molecular structure. Its melting and boiling points, determined by established experimental techniques, provide crucial information for its characterization and handling. While specific peer-reviewed data for this particular compound is sparse, its structural motifs—the long alkyl chain and the cyclohexane ring—are of significant interest in contemporary research, particularly in the fields of drug discovery and material science. This guide provides a comprehensive overview of the available data and the scientific principles underlying the properties and analysis of heptadecylcyclohexane, serving as a valuable resource for researchers in the field.
References
-
Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29777, Heptadecylcyclohexane. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
MATEC Web of Conferences. (2018). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. Retrieved from [Link]
-
PubMed. (2014). Isolation and characterization of two novel strains capable of using cyclohexane as carbon source. Retrieved from [Link]
-
PubMed. (2017). Cyclodextrin-based supramolecular systems for drug delivery: recent progress and future perspective. Retrieved from [Link]
-
PubMed. (2017). Understanding the Differing Fluid Phase Behavior of Cyclohexane + Benzene and Their Hydroxylated or Aminated Forms. Retrieved from [Link]
-
MDPI. (2021). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Heptylcyclohexane (CAS 5617-41-4). Retrieved from [Link]
-
ResearchGate. (2021, March 10). Liquid–Liquid Phase Behavior of Diesel/Biofuel Blends: Ternary Mixtures of n -Hexadecane, 2,2,4,4,6,8,8-Heptamethylnonane, and Ethanol and the Binary Subsystems. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 14). Cyclodextrin-based rotaxanes as a versatile platform for biological and medicinal applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of experimental data for cyclohexane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Persistent peri‐Heptacene: Synthesis and In Situ Characterization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]
-
Imperial College London. (n.d.). Long-lasting nanoparticles for controlled release drug delivery. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclohexane. Retrieved from [Link]
Sources
- 1. matec-conferences.org [matec-conferences.org]
- 2. Heptadecylcyclohexane | C23H46 | CID 29777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Khan Academy [khanacademy.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
